molecular formula C34H45BrN4O4 B1649304 Tazemetostat hydrobromide CAS No. 1467052-75-0

Tazemetostat hydrobromide

Cat. No. B1649304
M. Wt: 653.6
InChI Key: UQRICAQPWZSJNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tazemetostat hydrobromide is a small molecule inhibitor that targets the enhancer of zeste homolog 2 (EZH2) protein. EZH2 is a histone methyltransferase that is involved in the epigenetic regulation of gene expression. Tazemetostat hydrobromide has shown promising results in preclinical and clinical studies for the treatment of various cancers.

Mechanism Of Action

Tazemetostat hydrobromide inhibits the activity of Tazemetostat hydrobromide, which is overexpressed in many cancers. Tazemetostat hydrobromide catalyzes the methylation of histone H3 lysine 27, leading to the repression of tumor suppressor genes. By inhibiting Tazemetostat hydrobromide, tazemetostat hydrobromide can restore the expression of these genes and inhibit tumor growth.

Biochemical And Physiological Effects

Tazemetostat hydrobromide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, tazemetostat hydrobromide has been shown to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and immunotherapy.

Advantages And Limitations For Lab Experiments

One advantage of tazemetostat hydrobromide is its specificity for Tazemetostat hydrobromide, which minimizes off-target effects. It can also be used in combination with other cancer therapies to enhance their efficacy. However, one limitation is that it may not be effective in all cancers, as some cancers may have mutations that make them resistant to Tazemetostat hydrobromide inhibitors.

Future Directions

For tazemetostat hydrobromide include the evaluation of its efficacy in combination with other cancer therapies, the identification of biomarkers that can predict response to treatment, and the development of more potent and selective Tazemetostat hydrobromide inhibitors. In addition, further studies are needed to better understand the mechanisms of resistance to Tazemetostat hydrobromide inhibitors and to identify strategies to overcome this resistance.

Scientific Research Applications

Tazemetostat hydrobromide has been extensively studied for its anti-cancer properties. It has shown efficacy in preclinical studies for the treatment of various cancers, including lymphoma, multiple myeloma, and solid tumors. Clinical trials are ongoing to evaluate its safety and efficacy in patients with these cancers.

properties

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44N4O4.BrH/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40;/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRICAQPWZSJNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H45BrN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027715
Record name Tazemetostat hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

653.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tazemetostat Hydrobromide

CAS RN

1467052-75-0
Record name Tazemetostat hydrobromide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1467052750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tazemetostat hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAZEMETOSTAT HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P89T5M073
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tazemetostat hydrobromide
Reactant of Route 2
Reactant of Route 2
Tazemetostat hydrobromide
Reactant of Route 3
Reactant of Route 3
Tazemetostat hydrobromide
Reactant of Route 4
Reactant of Route 4
Tazemetostat hydrobromide
Reactant of Route 5
Reactant of Route 5
Tazemetostat hydrobromide
Reactant of Route 6
Reactant of Route 6
Tazemetostat hydrobromide

Citations

For This Compound
28
Citations
SM Hoy - Drugs, 2020 - Springer
Tazemetostat (Tazverik™), a first-in-class, small molecule enhancer of zeste homolog 2 (EZH2) inhibitor, received accelerated approval in January 2020 in the USA for the treatment of …
Number of citations: 205 link.springer.com
MC Weiss, M Agulnik - Expert Opinion on Orphan Drugs, 2020 - Taylor & Francis
… Tazemetostat Hydrobromide (Taverik) is the drug approved for Epithelioid sarcomas in the … mg of drug, equivalent to 228 mg tazemetostat hydrobromide. It is slightly water soluble with a …
Number of citations: 7 www.tandfonline.com
JL Johnston, JS Ross… - JAMA Internal Medicine, 2023 - jamanetwork.com
… Four drug approvals—naxitamab-gqgk for high-risk refractory or relapsed neuroblastoma, tazemetostat hydrobromide for epitheloid sarcoma, migalastat hydrochloride for adults with …
Number of citations: 7 jamanetwork.com
SM Hoy - stf-31inhibitor.com
Tazemetostat (Tazverik™), a first-in-class, small molecule enhancer of zeste homolog 2 (EZH2) inhibitor, received acceler-ated approval in January 2020 in the USA for the treatment of …
Number of citations: 0 stf-31inhibitor.com
F Kuusisto, D Page, R Stewart - F1000Research, 2020 - f1000research.com
Background: The rapid spread of illness and death caused by the severe respiratory syndrome coronavirus 2 (SARS-CoV-2) and its associated coronavirus disease 2019 (COVID-19) …
Number of citations: 8 f1000research.com
A Patel, K Sushko, M Mazer-Amirshahi… - The Journal of …, 2023 - Elsevier
Objective To explore the extent and type of pregnancy and lactation data of newly approved prescription drugs and assess whether the presented recommendations are data-driven, as …
Number of citations: 1 www.sciencedirect.com
XH Lin, WK Zhou, CZ Lin… - Cancer Screening and …, 2023 - xiahepublishing.com
… Dabrafenib mesylate; Tazemetostat hydrobromide; Trametinib dimethyl sulfoxide Clinical stage IV cutaneous melanoma; Metastatic malignant neoplasm in the central nervous system; …
Number of citations: 2 www.xiahepublishing.com
S Kumar, H Gupta - pathophysiology, 2022 - phytopharmajournal.com
Cancer is the unwanted growth of the cell, which is developed trillion of the cells. It may be either Cancerous or Non-Cancerous. The aetiology involves the propagation of Cancer, …
Number of citations: 4 phytopharmajournal.com
TN Thai, AG Winterstein, EA Suarez, M Nguyen… - 2021 - sentinelinitiative.org
Generic Name Brand Name amlodipine besylate/benazepril HCl Lotrel amlodipine besylate/benazepril HCl amlodipine-benazepril benazepril HCl benazepril benazepril HCl …
Number of citations: 1 www.sentinelinitiative.org
L Fala - oncpracticemanagement.com
Epithelioid sarcoma is a rare subtype of soft-tissue sarcoma that most often occurs in the soft tissue of the fingers, hands, and forearms, but that can occur in other areas of the body. 1 In …
Number of citations: 2 oncpracticemanagement.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.